molecular formula C14H14N2O4 B2762789 N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 163487-73-8

N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2762789
CAS No.: 163487-73-8
M. Wt: 274.276
InChI Key: JLDNRYWLNSBLAH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides It features a phenyl ring substituted with an acetyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Acetylation of Aniline: The starting material, aniline, is acetylated using acetic anhydride to form N-(4-acetylphenyl)aniline.

    Formation of the Amide Bond: The acetylated aniline is then reacted with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: can be compared with other amides and pyrrolidinone derivatives.

    N-(4-acetylphenyl)acetamide: Lacks the pyrrolidinone moiety.

    2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the acetylphenyl group.

Uniqueness

The presence of both the acetylphenyl and pyrrolidinone moieties in this compound might confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to its simpler analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9(17)10-2-4-11(5-3-10)15-12(18)8-16-13(19)6-7-14(16)20/h2-5H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDNRYWLNSBLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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